molecular formula C8H5Cl2NO B7829863 3,5-Dichloro-2-methoxybenzonitrile

3,5-Dichloro-2-methoxybenzonitrile

Cat. No.: B7829863
M. Wt: 202.03 g/mol
InChI Key: JJBFMJTVXOXDEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-2-methoxybenzonitrile is a useful research compound. Its molecular formula is C8H5Cl2NO and its molecular weight is 202.03 g/mol. The purity is usually 95%.
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Biological Activity

3,5-Dichloro-2-methoxybenzonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its potential applications.

Chemical Structure and Properties

This compound has the following structural formula:

  • Molecular Formula : C9_9H7_7Cl2_2NO
  • Molecular Weight : 216.07 g/mol

The compound features a benzene ring with two chlorine substituents at the 3 and 5 positions and a methoxy group at the 2 position, along with a nitrile functional group. These structural characteristics contribute to its unique chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a variety of pathogens. A study focused on its derivatives demonstrated effectiveness against multidrug-resistant Gram-positive bacteria and fungi, including:

  • Staphylococcus aureus
  • Acinetobacter baumannii
  • Klebsiella pneumoniae
  • Candida auris

These findings suggest that the compound may serve as a scaffold for developing new antimicrobial agents to combat increasing resistance among pathogens .

Anticancer Activity

In vitro studies have shown that compounds related to this compound possess anticancer properties . Specifically, derivatives with this structure have been tested against various cancer cell lines, including A549 (human lung cancer) and demonstrated significant cytotoxic effects . The mechanism of action appears to involve the modulation of cellular pathways that regulate apoptosis and cell proliferation.

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within cells. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Modulation : It could bind to receptors that regulate cell growth and apoptosis, leading to altered signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Antimicrobial Study : A comparative analysis of various derivatives showed that those containing the dichloro and methoxy substitutions exhibited enhanced activity against resistant strains of bacteria .
  • Cytotoxicity Assays : In A549 cell lines, compounds derived from this compound showed IC50 values indicating potent anticancer effects. For instance, one derivative had an IC50 value of 0.203±0.03μM0.203\pm 0.03\mu M, highlighting its potential as an effective anticancer agent .

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4,5-Dichloro-2-methoxybenzonitrileChlorine at different positionsAntimicrobial potential
4-Chloro-2-methoxybenzonitrileLacks one chlorine atomVarying activity profile
4-Chloro-3-methoxybenzonitrileMethoxy group at different positionDifferent reactivity

This comparison reveals how slight modifications in structure can significantly affect biological outcomes.

Properties

IUPAC Name

3,5-dichloro-2-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBFMJTVXOXDEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.